![molecular formula C6H9NO3S B14204923 (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol CAS No. 821806-17-1](/img/structure/B14204923.png)
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is a compound that features a thiazole ring attached to a propane-1,2-diol moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromaticity and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method is the nucleophilic substitution reaction where the thiazole derivative reacts with an epoxide or a halohydrin under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
化学反应分析
Types of Reactions
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The hydroxyl groups in the diol moiety can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Formation of 3-[(1,3-Thiazol-5-yl)oxy]propanal or 3-[(1,3-Thiazol-5-yl)oxy]propanone.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of ethers or esters depending on the substituents used.
科学研究应用
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can engage in π-π interactions and hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The diol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-[(1,3-Thiazol-5-yl)oxy]propan-1-ol: Lacks the second hydroxyl group, which may affect its reactivity and biological activity.
3-[(1,3-Thiazol-5-yl)oxy]propanoic acid: Contains a carboxylic acid group instead of a diol, leading to different chemical properties and applications.
2-(1,3-Thiazol-5-yl)ethanol: Shorter carbon chain, which may influence its solubility and reactivity.
Uniqueness
(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol is unique due to the presence of both a thiazole ring and a diol moiety, which confer distinct chemical and biological properties
属性
CAS 编号 |
821806-17-1 |
|---|---|
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC 名称 |
(2R)-3-(1,3-thiazol-5-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-2-5(9)3-10-6-1-7-4-11-6/h1,4-5,8-9H,2-3H2/t5-/m1/s1 |
InChI 键 |
ZUQANYDGQILHGF-RXMQYKEDSA-N |
手性 SMILES |
C1=C(SC=N1)OC[C@@H](CO)O |
规范 SMILES |
C1=C(SC=N1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
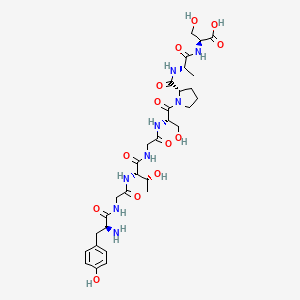
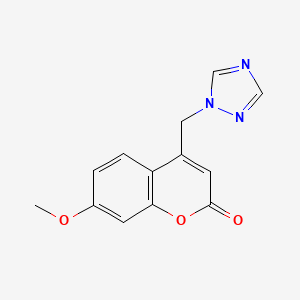
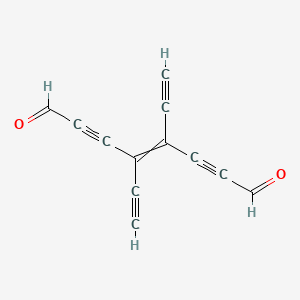
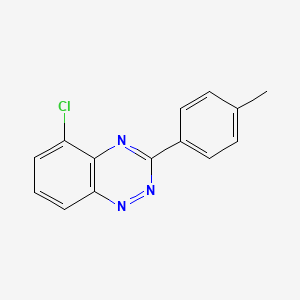
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
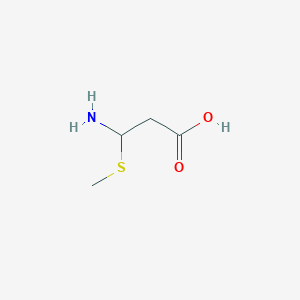
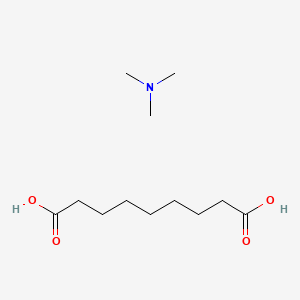
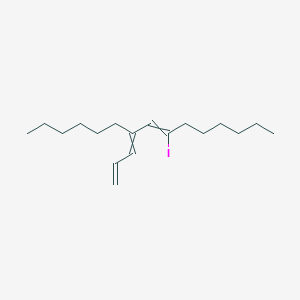
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
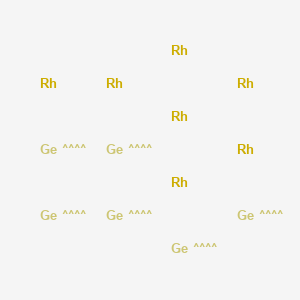
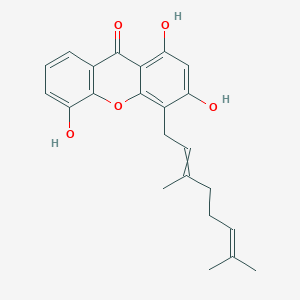
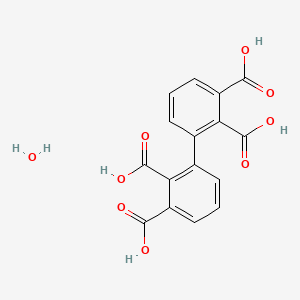
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
